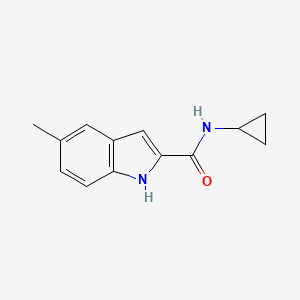![molecular formula C11H18N4O B7496077 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7496077.png)
1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea, also known as CPI-455, is a small molecule inhibitor that has been recently developed as a potential therapeutic agent for the treatment of various diseases.
Mecanismo De Acción
1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea inhibits the activity of BET proteins by binding to a specific pocket on the protein surface, thereby preventing the interaction of BET proteins with chromatin and inhibiting the transcription of genes regulated by BET proteins. This leads to the downregulation of various genes involved in the development and progression of diseases.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. It has also been shown to exhibit anti-inflammatory activity in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea has been shown to have a good safety profile and has not exhibited any significant toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea in lab experiments include its potent activity against various diseases, its good safety profile, and its ability to inhibit the activity of BET proteins, which play a critical role in the regulation of gene expression. However, the limitations of using 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea in lab experiments include its relatively high cost and the need for further studies to determine its efficacy and safety in humans.
Direcciones Futuras
For the research on 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea include the evaluation of its efficacy and safety in clinical trials, the identification of its potential therapeutic applications in various diseases, and the development of more potent and selective BET protein inhibitors. Additionally, further studies are needed to elucidate the molecular mechanism of action of 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea and its effects on gene expression and cell signaling pathways.
Métodos De Síntesis
The synthesis of 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea involves a series of chemical reactions that result in the formation of the final product. The synthesis method of 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea has been described in detail in a research article published by the Journal of Medicinal Chemistry. The synthesis involves the reaction of 2-methylpyrazol-3-ylmethanol with cyclopentyl isocyanate to form the intermediate compound, which is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of a specific protein called bromodomain and extra-terminal domain (BET) protein, which plays a critical role in the regulation of gene expression. BET proteins have been implicated in the development and progression of various diseases, including cancer, inflammation, and cardiovascular diseases.
Propiedades
IUPAC Name |
1-cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-15-10(6-7-13-15)8-12-11(16)14-9-4-2-3-5-9/h6-7,9H,2-5,8H2,1H3,(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPPCDGKJDULIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-Difluorophenyl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B7495997.png)
![[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7496013.png)
![1-[2-[(5-tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7496018.png)

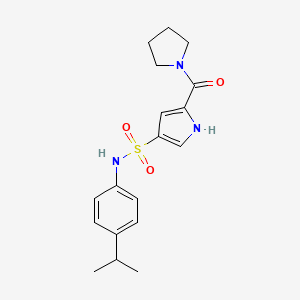
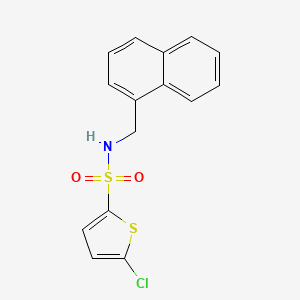
![N-[2-(dimethylamino)ethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B7496032.png)
![[2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7496052.png)
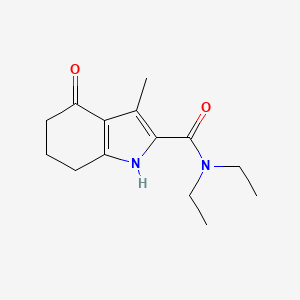
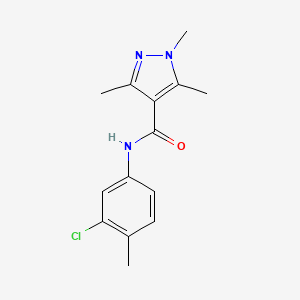
![N~1~-(4-bromophenyl)-N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B7496062.png)
![Dimethyl 5-[(4-acetylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7496072.png)
![2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B7496073.png)
